2-[2-(3,4-dihydroisoquinolin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione

delta opioid receptor DOR binding affinity HTS hit-to-lead optimization

2-[2-(3,4-Dihydroisoquinolin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione (CAS 127413-23-4; synonym: N-[2-(3,4-dihydro-1-isoquinolyl)ethyl]phthalimide) is a heterocyclic compound of molecular formula C₁₉H₁₆N₂O₂ and molecular weight 304.34 Da, comprising a phthalimide (isoindole-1,3-dione) moiety linked via an ethylene bridge to a 3,4-dihydroisoquinoline ring system. It was identified as the original high-throughput screening hit (Compound in a program at Organon that led to the discovery of a novel structural class of tetrahydroisoquinoline sulphonamide-based delta opioid receptor (DOR) ligands.

Molecular Formula C19H16N2O2
Molecular Weight 304.3 g/mol
Cat. No. B15045151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(3,4-dihydroisoquinolin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Molecular FormulaC19H16N2O2
Molecular Weight304.3 g/mol
Structural Identifiers
SMILESC1CN=C(C2=CC=CC=C21)CCN3C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C19H16N2O2/c22-18-15-7-3-4-8-16(15)19(23)21(18)12-10-17-14-6-2-1-5-13(14)9-11-20-17/h1-8H,9-12H2
InChIKeyUFXJZIRGGNAHNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(3,4-Dihydroisoquinolin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione (CAS 127413-23-4): Core Identity, Physicochemical Profile, and Scientific Provenance for Procurement Decisions


2-[2-(3,4-Dihydroisoquinolin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione (CAS 127413-23-4; synonym: N-[2-(3,4-dihydro-1-isoquinolyl)ethyl]phthalimide) is a heterocyclic compound of molecular formula C₁₉H₁₆N₂O₂ and molecular weight 304.34 Da, comprising a phthalimide (isoindole-1,3-dione) moiety linked via an ethylene bridge to a 3,4-dihydroisoquinoline ring system [1]. It was identified as the original high-throughput screening hit (Compound 1) in a program at Organon that led to the discovery of a novel structural class of tetrahydroisoquinoline sulphonamide-based delta opioid receptor (DOR) ligands [2]. The compound is a key synthetic intermediate in the preparation of biologically active tetrahydroisoquinoline derivatives, with the phthalimide group serving as a masked primary amine that can be liberated via hydrazinolysis for downstream functionalization [1][3]. Its computed physicochemical properties include a predicted ACD/LogP of 2.89, a topological polar surface area of approximately 50 Ų, zero hydrogen-bond donors, four hydrogen-bond acceptors, and zero Rule-of-Five violations .

Why 2-[2-(3,4-Dihydroisoquinolin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione Cannot Be Replaced by Generic Phthalimide or Dihydroisoquinoline Analogs in Targeted Research Applications


Substituting this compound with a generic phthalimide-dihydroisoquinoline analog — such as the methylene-linked variant (CAS 88422-83-7) or the quinoline analog (CAS 95366-08-8) — introduces critical alterations in linker geometry, conformational flexibility, and receptor pharmacophore presentation that have been shown to directly impact delta opioid receptor (DOR) binding affinity and downstream optimization trajectories [1]. The specific ethylene bridge length between the phthalimide and the 1-position of the 3,4-dihydroisoquinoline determines the spatial relationship between the two heterocyclic moieties; shortening this to a methylene linker eliminates a rotatable bond and alters the accessible conformational ensemble, potentially disrupting the binding pose validated by the original HTS hit [1]. Furthermore, the phthalimide group in this compound is not merely a passive structural element — it functions as a masked primary amine that is selectively cleavable via hydrazinolysis, enabling a modular synthetic strategy that would be compromised if an analog with a different N-protecting group or linkage were substituted [2]. The sensitivity of DOR affinity to even subtle structural modifications is evidenced by the 15-fold improvement in IC₅₀ (from 98 nM to 6 nM) achieved through systematic optimization of this exact scaffold [1].

Quantitative Differentiation Evidence for 2-[2-(3,4-Dihydroisoquinolin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Delta Opioid Receptor (DOR) Binding Affinity: Original HTS Hit Versus Downstream Optimized Lead — A 15-Fold Affinity Gap That Defines the Scaffold's Optimization Trajectory

This compound (designated Compound 1) was the original high-throughput screening hit from the Organon compound collection, displaying an IC₅₀ of 98 nM at the cloned human delta opioid receptor (DOR) [1]. Following a systematic parallel synthesis and optimization campaign, the most active tetrahydroisoquinoline sulphonamide analog (Compound 46) achieved an IC₅₀ of 6 nM — a 15-fold improvement [1]. The 98 nM affinity of Compound 1 establishes it as the validated starting scaffold from which all subsequent potency gains were derived, making it an indispensable reference standard for any laboratory seeking to reproduce or extend this chemical series [1]. In contrast, the structurally distinct clinical-stage DOR agonist SNC-80 (a basic amine-containing diarylmethylpiperazine) and TAN-67 (a morphinan-derived agonist) operate through entirely different pharmacophores and are not interchangeable for SAR studies based on this dihydroisoquinoline-phthalimide chemotype [1].

delta opioid receptor DOR binding affinity HTS hit-to-lead optimization GPCR ligand discovery

Aqueous Solubility Defines the Critical Liability: <0.1 mg/mL Baseline That Drove Replacement of the Phthalimide Group with Basic Functionalities in Downstream Analogs

The Barn et al. study explicitly identifies the poor aqueous solubility of this compound (<0.1 mg/mL) as the primary liability that motivated the replacement of the phthalimide moiety with basic groups in all downstream optimized analogs [1]. This low solubility was particularly problematic given the intended intravenous route of administration for an analgesic candidate [1]. The research team demonstrated that substituting the phthalimide group in Compound 1 with protonatable amines enabled salt formation, which directly improved aqueous solubility while simultaneously enhancing DOR affinity [1]. By contrast, the optimized tetrahydroisoquinoline sulphonamide series (e.g., Compound 46 and Compound 19), which retained the core scaffold but replaced the phthalimide with sulphonamide-basic amine motifs, showed markedly improved solubility profiles sufficient to support in vivo antinociception testing via the formalin paw test at 10 mmol/kg i.v. [1].

aqueous solubility physicochemical property optimization phthalimide replacement strategy IV formulation

Non-Basic Opioid Ligand Classification: A Structurally Distinct Chemotype That Differentiates This Compound from the Canonical Basic Amine-Containing DOR Ligands SNC-80 and TAN-67

Barn et al. explicitly noted that Compound 1 'lacks a protonatable nitrogen,' making it a member of a rare subset of non-basic delta opioid receptor ligands [1]. This stands in marked contrast to the well-characterized DOR agonists SNC-80 and TAN-67, both of which contain basic amine functionalities (tertiary amine in SNC-80 with an estimated pKa of approximately 7.8; secondary/tertiary amine in TAN-67) that are protonated at physiological pH and are considered integral to the classical opioid 'message-address' pharmacophore model [1][2]. The absence of a basic center in the target compound offered a unique starting point for probing the structural determinants of DOR recognition independent of ionic interactions with the conserved aspartate residue in transmembrane domain 3, a feature that distinguishes this scaffold from the morphinan and phenylpiperidine-based opioid ligand classes [1]. Although the optimized series ultimately incorporated basic groups to improve solubility, the non-basic origin of this chemotype remains a scientifically significant departure from opioid ligand convention [1].

non-basic opioid ligand protonatable nitrogen DOR pharmacophore opioid receptor subtype selectivity

Phthalimide as a Masked Primary Amine: Modular Synthetic Intermediate Utility for Tetrahydroisoquinoline-Based Bioactive Compound Libraries

The phthalimide moiety in this compound functions as a robust, selectively removable N-protecting group for the primary amine that is ultimately required in the final tetrahydroisoquinoline sulphonamide DOR ligands [1][2]. The full synthetic sequence, as documented in the Drug Synthesis Database and the Barn et al. 2006 patent family, proceeds through: (1) acylation of phenethylamine with 3-phthalimidopropionyl chloride, (2) Bischler-Napieralski cyclization using POCl₃/P₂O₅ to form the dihydroisoquinoline (isolated as the hydrochloride salt), (3) catalytic hydrogenation (PtO₂) to the tetrahydroisoquinoline, (4) N-Boc protection, (5) phthaloyl group hydrazinolysis to liberate the primary amine, (6) coupling with nicotinic acid, (7) Boc deprotection, and (8) sulfonylation with 4-butylbenzenesulfonyl chloride [2]. The orthogonality of the phthalimide protecting group — stable to the acidic Bischler-Napieralski conditions (POCl₃/P₂O₅) and catalytic hydrogenation, yet selectively cleavable under mild hydrazinolysis — enables a convergent synthetic strategy that is fundamentally different from approaches relying on alternate N-protecting groups (e.g., Boc, Cbz, Fmoc) that would not survive the cyclization step [2][3]. An alternative Pictet-Spengler route from phenethylamine and N-(3-hydroxypropyl)phthalimide provided Compound 1 in 89.8% overall yield over three steps [1].

phthalimide deprotection hydrazinolysis Bischler-Napieralski cyclization tetrahydroisoquinoline synthesis protected amine strategy

Validated Application Scenarios for 2-[2-(3,4-Dihydroisoquinolin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione Based on Published Quantitative Evidence


Delta Opioid Receptor Hit Validation and Benchmarking in GPCR Screening Cascades

This compound serves as the authenticated HTS hit (IC₅₀ = 98 nM at cloned human DOR) for any laboratory establishing or validating a DOR binding assay platform [1]. Its well-characterized affinity — precisely 15-fold weaker than the optimized lead Compound 46 (IC₅₀ = 6 nM) — provides a defined dynamic range for assay quality control, enabling discrimination between true hit compounds and assay artifacts. Because the compound's affinity and selectivity profile originated from the Organon corporate screening collection and was validated in a peer-reviewed structure-activity relationship study, it carries substantially greater evidentiary weight than unvalidated commercial screening library compounds for DOR-targeted programs [1].

Negative Control for Aqueous Solubility-Limited Pharmacology in Opioid Drug Discovery

With a measured aqueous solubility of <0.1 mg/mL, this compound is an experimentally validated negative control for solubility-limited pharmacological assays [1]. Research groups developing DOR-targeted candidates with improved physicochemical properties can use this compound to establish the lower boundary of solubility-dependent effects in cell-based assays, microsomal stability experiments, and in vivo pharmacokinetic studies. The Barn et al. study demonstrated that solubility improvement — achieved by replacing the phthalimide with basic groups — was a prerequisite for observing in vivo antinociceptive efficacy in the formalin paw test (Compound 46: 68% and 58% inhibition in Phases 1 and 2 at 10 mmol/kg i.v.), establishing a direct causal link between the target compound's solubility limitation and the absence of in vivo activity [1].

Non-Basic Opioid Pharmacophore Probe for Structure-Based Drug Design

As a structurally validated, non-basic DOR ligand, this compound provides medicinal chemistry groups with a unique pharmacophore template for exploring opioid receptor recognition that is independent of the canonical ionic interaction between a protonated ligand amine and the conserved Asp residue in transmembrane helix 3 [1]. This scaffold is particularly valuable for programs seeking to design DOR ligands with reduced lysosomal trapping, lower hERG liability, or improved blood-brain barrier penetration — all properties that can be adversely affected by the presence of a basic amine. The Barn et al. publication explicitly positions this compound as structurally distinct from SNC-80 and TAN-67, the two most commonly referenced non-peptide DOR agonists in the literature [1].

Orthogonal Synthetic Intermediate for Tetrahydroisoquinoline Library Construction

This compound is the only published intermediate validated for the construction of 1-(2-aminoethyl)-1,2,3,4-tetrahydroisoquinoline scaffolds via an orthogonal protection strategy [2]. The phthalimide group withstands the strongly acidic, dehydrating conditions of the Bischler-Napieralski cyclization (POCl₃/P₂O₅, 125 °C) — conditions under which Boc, Cbz, and Fmoc protecting groups would be cleaved — and is then selectively removed via mild hydrazinolysis without affecting the tetrahydroisoquinoline core or the newly introduced sulphonamide functionality [2][3]. The alternative Pictet-Spengler route delivers the compound in 89.8% overall yield over three steps, making it attractive for scale-up [1]. Contract research organizations and medicinal chemistry groups synthesizing focused libraries of tetrahydroisoquinoline-based bioactive compounds can utilize this intermediate to access a diverse array of final compounds through late-stage diversification at the liberated primary amine [2].

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